A Comprehensive Technical Guide to D-Glucose-¹⁸O₂,¹³C: Structure, Properties, and Applications in Advanced Research
A Comprehensive Technical Guide to D-Glucose-¹⁸O₂,¹³C: Structure, Properties, and Applications in Advanced Research
Executive Summary: The strategic substitution of atoms with their stable isotopes has become an indispensable tool in the life sciences, offering a non-radioactive method to trace the metabolic fate of molecules. This guide provides an in-depth examination of D-Glucose labeled with Carbon-13 (¹³C) and Oxygen-18 (¹⁸O), a powerful molecular probe for researchers, scientists, and drug development professionals. By leveraging the unique mass and spectroscopic signatures of these isotopes, investigators can unravel complex biological pathways with high precision. This document details the molecular structure, physicochemical and spectroscopic properties, quality control protocols, and core applications of dual-labeled glucose, with a focus on metabolic flux analysis.
Introduction: The Significance of Stable Isotope Labeling in Biological Systems
Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell.[1] By replacing specific atoms in a molecule with their heavier, non-radioactive stable isotopes—such as replacing ¹²C with ¹³C or ¹⁶O with ¹⁸O—the molecule becomes a tracer.[1][2] This "labeled" compound is chemically identical to its natural counterpart, ensuring it behaves the same way in biological systems, yet it is distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers.[1][2]
Glucose, a simple sugar with the molecular formula C₆H₁₂O₆, is the central molecule for energy metabolism in most living organisms.[3][4] Labeling glucose allows researchers to follow its journey as it is absorbed by cells and transformed through various biochemical reactions.[5] While single-labeling (e.g., with only ¹³C) is highly informative, dual-labeling with both ¹³C and ¹⁸O provides an additional layer of analytical depth, enabling the simultaneous tracking of both the carbon backbone and oxygen-containing functional groups. This is particularly valuable for dissecting complex pathways where atoms are exchanged, such as in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6]
Chapter 1: Molecular Profile of D-Glucose-¹⁸O₂,¹³C
The specific isotopologue D-Glucose-¹⁸O₂,¹³C refers to a D-Glucose molecule where specific carbon and oxygen atoms have been replaced by their stable isotopes. For the purpose of this guide, we will focus on the commonly used D-Glucose (U-¹³C₆) , where all six carbon atoms are ¹³C, and assume labeling at two hydroxyl (-OH) groups with ¹⁸O.
Chemical Structure
The fundamental structure of D-glucose is an aldohexose, existing in both an open-chain and a more stable cyclic (pyranose) form.[4][7] The labeling does not alter this fundamental structure but increases the molecule's mass.
dot graph D_Glucose_Structure { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=10];
// Nodes for the pyranose ring C1 [label="¹³C₁", pos="1,-0.5!", fontcolor="#202124"]; C2 [label="¹³C₂", pos="0.5,-1.5!", fontcolor="#202124"]; C3 [label="¹³C₃", pos="-0.5,-1.5!", fontcolor="#202124"]; C4 [label="¹³C₄", pos="-1,-0.5!", fontcolor="#202124"]; C5 [label="¹³C₅", pos="-0.5,0.5!", fontcolor="#202124"]; O_ring [label="O", pos="0.5,0.5!", fontcolor="#EA4335"];
// Nodes for substituents OH1 [label="¹⁸OH", pos="2,-0.5!", fontcolor="#EA4335"]; OH2 [label="¹⁸OH", pos="1,-2.5!", fontcolor="#EA4335"]; OH3 [label="OH", pos="-1,-2.5!", fontcolor="#202124"]; OH4 [label="OH", pos="-2,-0.5!", fontcolor="#202124"]; CH2OH [label="¹³CH₂OH", pos="-1,1.5!", fontcolor="#202124"];
// Edges for the ring C1 -- C2 -- C3 -- C4 -- C5 -- O_ring -- C1;
// Edges for substituents C1 -- OH1; C2 -- OH2; C3 -- OH3; C4 -- OH4; C5 -- CH2OH; } } Caption: Cyclic (pyranose) structure of D-Glucose (U-¹³C₆, ¹⁸O₂).
Physicochemical Properties
The primary physical difference between labeled and unlabeled glucose is its molecular weight. This mass shift is the basis for its detection by mass spectrometry. Other properties like solubility, melting point, and appearance remain largely unchanged.
| Property | Unlabeled D-Glucose (C₆H₁₂O₆) | D-Glucose (U-¹³C₆, ¹⁸O₂) | Data Source(s) |
| Molecular Formula | C₆H₁₂O₆ | ¹³C₆H₁₂¹⁶O₄¹⁸O₂ | [3] |
| Molecular Weight | ~180.16 g/mol | ~190.14 g/mol | [8] |
| Appearance | White crystalline solid | White crystalline solid | [8][9] |
| Melting Point | α-form: 146 °C; β-form: 150 °C | ~150-152 °C | [7] |
| Solubility in Water | Highly soluble | Highly soluble | [7][9] |
Spectroscopic Signature
Mass Spectrometry (MS): The increased mass of the labeled glucose is its most critical feature for MS-based analysis. In a uniformly ¹³C-labeled glucose (U-¹³C₆), the mass increases by approximately 6 Daltons compared to the unlabeled version. Each ¹⁸O atom adds another 2 Daltons. This distinct mass shift allows researchers to differentiate the tracer from the endogenous (natural) pool of glucose and track its incorporation into downstream metabolites.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C nucleus possesses a nuclear spin that is NMR-active, unlike the much more abundant ¹²C isotope. Uniformly labeling glucose with ¹³C makes the entire carbon backbone visible to NMR spectroscopy.[11] This enables detailed structural analysis and the tracing of specific carbon atoms as they are rearranged by enzymes, providing unambiguous information about pathway activity that can sometimes be difficult to resolve with MS alone.[11][12]
Chapter 2: Synthesis and Quality Control
Overview of Synthetic Routes
Isotopically labeled glucose is typically produced through biological or chemical synthesis.
-
Biosynthesis: This common method involves growing photosynthetic organisms, such as algae or plants, in an environment where the sole carbon source is ¹³CO₂. The organisms incorporate the ¹³C into glucose through photosynthesis.
-
Chemical Synthesis: Labeled starting materials can be used in multi-step chemical reactions to build the glucose molecule.[] This can be advantageous for position-specific labeling (e.g., labeling only the C1 position).[14]
Quality Control & Verification
Ensuring the quality of the labeled compound is paramount for the integrity of experimental data. Every batch must be rigorously tested.
Protocol: Verifying Isotopic Enrichment and Purity via Mass Spectrometry
-
Sample Preparation: Dissolve a precise amount of the labeled glucose in a suitable solvent (e.g., deionized water). Create a dilution series.
-
Instrument Setup: Calibrate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) according to the manufacturer's specifications.
-
Data Acquisition: Infuse the sample into the MS. Acquire spectra across the expected mass range for both the labeled (e.g., m/z for [M+Na]⁺) and potential unlabeled contaminants.
-
Analysis:
-
Isotopic Enrichment: Calculate the ratio of the peak intensity of the fully labeled molecule to the sum of intensities of all its isotopologues. Reputable suppliers like MilliporeSigma and Cambridge Isotope Laboratories typically offer purities of ≥99 atom %.[15][16]
-
Chemical Purity: Integrate the peak area of the labeled glucose and compare it to the total area of all detected ions to identify and quantify any chemical impurities. Assays should typically show ≥98% or ≥99% purity.[15]
-
Chapter 3: Core Applications in Research & Drug Development
Metabolic Flux Analysis (MFA)
The primary application of ¹³C-labeled glucose is Metabolic Flux Analysis (MFA), a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network.[17][18]
Causality & Experimental Logic: When cells are grown in media containing ¹³C-glucose, the labeled carbons are incorporated into downstream metabolites.[5] The specific pattern of ¹³C atoms in these metabolites is a direct consequence of the pathways taken. For example, glycolysis and the pentose phosphate pathway break down glucose differently, resulting in unique labeling patterns in intermediates like pyruvate and lactate. By measuring these patterns with MS or NMR, researchers can mathematically deduce the relative contribution of each pathway to glucose metabolism.[6] This provides a functional readout of the cell's metabolic state, which is invaluable for understanding disease (like cancer metabolism) or the effect of a drug on cellular processes.[18]
Drug Discovery and Development
In drug development, stable isotope-labeled compounds are used extensively in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[12][19] By administering a labeled version of a drug candidate, its metabolic fate can be precisely tracked. Furthermore, labeled glucose can be used to probe how a drug impacts a cell's metabolism. For instance, a drug targeting a cancer-specific metabolic pathway can be tested for efficacy by measuring its ability to alter the flow of ¹³C from labeled glucose through that pathway.
The use of ¹⁸O-labeled compounds is also critical for studying protein synthesis, enzymatic processes, and in medical diagnostics like Positron Emission Tomography (PET) scans, where ¹⁸F (produced from ¹⁸O) labeled glucose is used to monitor metabolic activity in tissues.[10]
Conclusion: A Self-Validating System for Modern Research
The use of D-Glucose-¹⁸O₂,¹³C represents a trustworthy, self-validating system for biological investigation. The distinct and predictable mass shift provides an unambiguous signal that can be clearly distinguished from the natural biological background. This allows the labeled molecule to act as its own internal standard, leading to highly accurate and reproducible quantification of metabolic dynamics. As analytical instrumentation continues to improve in sensitivity and resolution, the insights gained from stable isotope tracers like labeled glucose will become even more profound, driving forward our understanding of complex biological systems in both health and disease.
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